

# An In-depth Technical Guide to the Antifungal Agent PF-1163B

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Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, biological activity, and mechanism of action of **PF-1163B**, a novel antifungal agent. It includes detailed experimental protocols and data presented for scientific and research applications.

### **Core Chemical Structure and Properties**

**PF-1163B** is a depsipeptide antifungal agent originally isolated from the fermentation broth of Penicillium sp.[1][2] Structurally, it is classified as a 13-membered macrocyclic compound that incorporates a derivative of N-methyl tyrosine and a hydroxy fatty acid.[2] The elucidation of its structure was achieved through spectroscopic analysis and X-ray crystallography of a derivative compound.



Identifier	Value	
Formal Name	3S-[[4-(2-hydroxyethoxy)phenyl]methyl]-4,10R-dimethyl-13R-pentyl-1-oxa-4-azacyclotridecane-2,5-dione[1]	
CAS Number	258871-60-2[1]	
Molecular Formula	C <sub>27</sub> H <sub>43</sub> NO <sub>5</sub> [1]	
Formula Weight	461.6 g/mol [1]	
SMILES String	O=C(N(C)  [C@@H]1CC2=CC=C(OCCO)C=C2)CCCC INVALID-LINKCCINVALID-LINKOC1=O[1]  [3]	
Appearance	An oil[1]	
Solubility	Soluble in Acetonitrile[1]	

## **Biological Activity and Quantitative Data**

**PF-1163B** demonstrates potent and specific antifungal activity, primarily against Candida albicans.[1][2] Its efficacy stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2]

Table 2.1: In Vitro Inhibitory Activity of PF-1163B

Parameter	Target/Organism	Value	Notes
IC50	Ergosterol Synthesis	34 ng/mL[1]	Measures the concentration for 50% inhibition of the ergosterol biosynthetic pathway.
MIC	Candida albicans	32 μg/mL[1]	Standard minimum inhibitory concentration.



Table 2.2: Synergistic Activity of **PF-1163B** with Fluconazole

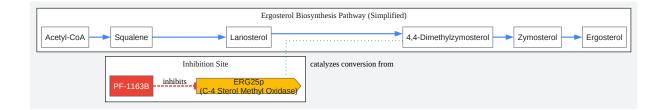
Compound	Organism	MIC (Alone)	MIC (in Combination)
PF-1163B	Azole-resistant C. albicans	2 μg/mL[1]	0.0016 μg/mL[1]
Fluconazole	Azole-resistant C. albicans	Not specified	Not specified

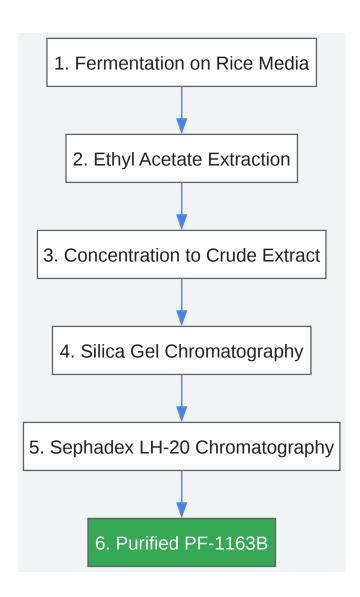
Note: The compound shows significant synergistic effects, drastically reducing the concentration needed to inhibit the growth of drug-resistant fungal strains.[1]

## Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary molecular target of the PF-1163 class of compounds is the ergosterol biosynthesis pathway.[2] The closely related compound, PF-1163A, has been shown to specifically inhibit C-4 sterol methyl oxidase (ERG25p), an essential enzyme for fungal viability.[4][5][6] This enzyme catalyzes the first demethylation step at the C-4 position of sterol precursors.[4][6] Inhibition at this stage leads to the accumulation of 4,4-dimethylzymosterol and a depletion of mature ergosterol, compromising the integrity and function of the fungal cell membrane.[4]







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